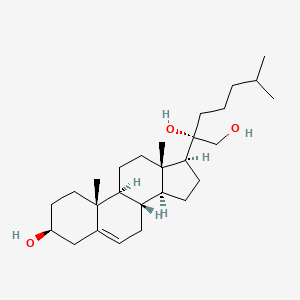
20,21-Dihydroxycholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20,21-Dihydroxycholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation
20,21-Dihydroxycholesterol has been implicated in various metabolic processes, particularly in lipid metabolism and cholesterol homeostasis. Its role as a signaling molecule suggests that it may influence the expression of genes involved in lipid synthesis and degradation.
- Regulation of Lipid Biosynthesis : Studies indicate that this compound can modulate the activity of sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol and fatty acid synthesis. By inhibiting SREBP activity, this compound may help reduce lipid accumulation in hepatocytes, making it a potential candidate for treating non-alcoholic fatty liver disease (NAFLD) .
- Impact on Insulin Sensitivity : Research has shown that oxysterols like this compound can affect insulin signaling pathways. This suggests a potential role in improving insulin sensitivity and managing metabolic disorders such as type 2 diabetes .
Cancer Therapy
The compound has garnered attention for its potential anti-cancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells has been documented in several studies.
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can trigger apoptotic pathways in various cancer cell lines. This effect is thought to be mediated through the activation of death receptors and subsequent caspase activation .
- Tumor Microenvironment Modulation : There is evidence suggesting that oxysterols can alter the tumor microenvironment by modulating immune cell functions. For instance, this compound may enhance the recruitment and activation of immune cells within tumors, potentially improving the efficacy of immunotherapy strategies .
Neurobiology
The neuroprotective roles of oxysterols have been increasingly recognized, with implications for neurodegenerative diseases.
- Neuroprotection : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This protective mechanism could be beneficial in conditions like Alzheimer's disease, where oxidative stress plays a critical role .
- Synaptic Plasticity : There is growing interest in how cholesterol metabolites influence synaptic function and plasticity. Elevated levels of certain oxysterols have been linked to alterations in synaptic transmission and plasticity, which are crucial for learning and memory .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
26273-31-4 |
|---|---|
Molekularformel |
C27H46O3 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-1,2-diol |
InChI |
InChI=1S/C27H46O3/c1-18(2)6-5-13-27(30,17-28)24-10-9-22-21-8-7-19-16-20(29)11-14-25(19,3)23(21)12-15-26(22,24)4/h7,18,20-24,28-30H,5-6,8-17H2,1-4H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
XSWNHJBXPSAEBX-MGNSQDQZSA-N |
SMILES |
CC(C)CCCC(CO)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Isomerische SMILES |
CC(C)CCC[C@@](CO)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Kanonische SMILES |
CC(C)CCCC(CO)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Synonyme |
20 alpha,21-dihydroxycholesterol 20,21-dihydroxycholesterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















